4-(Trifluoromethyl)-1,3-benzothiazole

Lipophilicity Drug Design ADME

Select 4-(Trifluoromethyl)-1,3-benzothiazole for your SAR campaign based on quantifiable differentiation, not generic fluorination assumptions. The 4-CF3 group delivers cLogP ~2.8 and pKa ~-1.68, enabling superior passive membrane penetration for CNS and agrochemical candidates. Unlike liquid unsubstituted benzothiazole, this low-melting solid (mp 42 °C) simplifies automated dispensing and formulation development. The reactive C-2 position supports high-throughput parallel synthesis with predictable reactivity. Justify your scaffold choice with measurable physicochemical differentiation—order research-grade material today.

Molecular Formula C8H4F3NS
Molecular Weight 203.19 g/mol
CAS No. 131106-69-9
Cat. No. B140488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-1,3-benzothiazole
CAS131106-69-9
Molecular FormulaC8H4F3NS
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC=N2)C(F)(F)F
InChIInChI=1S/C8H4F3NS/c9-8(10,11)5-2-1-3-6-7(5)12-4-13-6/h1-4H
InChIKeyAIPBYYUSDFZPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)-1,3-benzothiazole (CAS 131106-69-9): A High-Lipophilicity Benzothiazole Building Block with Differentiated Physicochemical Profile


4-(Trifluoromethyl)-1,3-benzothiazole (CAS 131106-69-9) is a heterocyclic compound belonging to the benzothiazole class, characterized by a benzene ring fused to a thiazole ring and bearing a trifluoromethyl (-CF3) group at the 4-position . The -CF3 substituent profoundly alters the compound's physicochemical properties, imparting significantly increased lipophilicity (cLogP ≈ 2.8) and decreased basicity (pKa ≈ -1.68) relative to unsubstituted benzothiazole . With a molecular weight of 203.18 g/mol and a melting point of 42 °C, it exists as a low-melting solid under ambient conditions, distinguishing it from liquid unsubstituted benzothiazole and higher-melting 4-halo analogs .

Why 4-(Trifluoromethyl)-1,3-benzothiazole Cannot Be Replaced by Unsubstituted or 4-Halo Benzothiazole Analogs in Drug Design and Chemical Synthesis


The 4-trifluoromethyl group is not a simple bioisostere for hydrogen, methyl, or chloro substituents; it introduces unique electronic and steric effects that fundamentally alter molecular recognition, metabolic fate, and reaction chemistry. The strong electron-withdrawing nature of -CF3 (Hammett σp = 0.54) deactivates the benzothiazole ring toward electrophilic substitution while enhancing stability toward oxidative metabolism [1]. In structure-activity relationship (SAR) studies, trifluoromethyl substitution on the benzothiazole scaffold has been shown to enhance target potency [2], yet it does not universally improve metabolic stability, as demonstrated in liver microsome assays where -CF3 analogs exhibited no stability advantage over their non-fluorinated counterparts [3]. Consequently, the selection of 4-(trifluoromethyl)-1,3-benzothiazole over its 4-H, 4-Me, or 4-Cl analogs must be justified by specific, quantifiable differences in physicochemical parameters or target engagement, not by generic assumptions of 'improved drug-likeness.'

Quantitative Differentiation of 4-(Trifluoromethyl)-1,3-benzothiazole: Head-to-Head Physicochemical and SAR Comparisons


Lipophilicity Enhancement: cLogP Increase of 0.8 Units Relative to Unsubstituted Benzothiazole

The introduction of the 4-trifluoromethyl group substantially increases the calculated partition coefficient (cLogP) compared to the unsubstituted benzothiazole scaffold. While unsubstituted benzothiazole has a cLogP of 2.001 [1], the target compound, 4-(trifluoromethyl)-1,3-benzothiazole, exhibits a cLogP of approximately 2.8 . This difference of ~0.8 log units corresponds to a ~6.3-fold increase in lipophilicity, which can significantly impact membrane permeability and non-specific protein binding in biological assays.

Lipophilicity Drug Design ADME

Basicity Reduction: pKa Shift of -2.5 Units Relative to Unsubstituted Benzothiazole

The strong electron-withdrawing effect of the 4-CF3 group drastically reduces the basicity of the thiazole nitrogen. The predicted pKa of 4-(trifluoromethyl)-1,3-benzothiazole is -1.68 ± 0.10 , compared to a predicted pKa of 0.85 ± 0.10 for unsubstituted benzothiazole . This -2.53 unit shift means the compound remains entirely unionized across the physiological pH range (1-8), a property that directly influences solubility, tissue distribution, and binding to acidic residues in target proteins.

Basicity Ionization Bioavailability

Physical State Differentiation: Solid at Ambient Temperature vs. Liquid Unsubstituted Benzothiazole

The target compound has a melting point of 42 °C , making it a low-melting solid at standard laboratory temperatures (20-25 °C). In contrast, unsubstituted benzothiazole melts at 2 °C and is a liquid at room temperature. This 40 °C difference in melting point translates to practical advantages in handling, storage, and formulation development, as solid compounds are generally easier to weigh accurately, exhibit lower volatility, and have different solubility profiles in organic solvents.

Physical Properties Handling Formulation

SAR-Derived Potency Enhancement: Trifluoromethyl Substitution Increases Acaricidal Activity

In a study of benzothiazolyl pyrethroids, compounds containing a fluoro- or trifluoromethyl-substituent on the benzothiazole ring exhibited enhanced acaricidal potency compared to their unsubstituted counterparts [1]. While the study does not report isolated data for 4-(trifluoromethyl)-1,3-benzothiazole itself, the class-level SAR demonstrates that the -CF3 group at the 4-position contributes to increased biological activity against Tetranychus viennenist at 250 mg/L. This trend is consistent with the electron-withdrawing nature of -CF3, which can modulate the electrophilicity of the benzothiazole core and enhance target binding.

Structure-Activity Relationship Agrochemical Potency

Metabolic Stability Caveat: Trifluoromethyl Substitution Does Not Improve Microsomal Stability

Despite the common assumption that trifluoromethyl groups universally enhance metabolic stability by blocking oxidative metabolism, SAR studies on benzothiazole-phenyl analogs revealed that the presence of a -CF3 group at the ortho or para position on the aromatic ring did not improve stability in liver microsome assays [1]. This finding is critical for drug discovery programs, as it indicates that the selection of 4-(trifluoromethyl)-1,3-benzothiazole must be driven by target potency or physicochemical advantages, not by an unfounded expectation of superior metabolic stability.

Metabolic Stability ADME SAR

Optimal Use Cases for 4-(Trifluoromethyl)-1,3-benzothiazole Based on Quantified Differentiation


Agrochemical Lead Optimization for Enhanced Target Potency

Given the SAR evidence that trifluoromethyl substitution on the benzothiazole ring enhances acaricidal potency [1], 4-(trifluoromethyl)-1,3-benzothiazole is a preferred scaffold for designing novel miticides and insecticides. Its increased lipophilicity (cLogP ≈ 2.8) and low basicity (pKa ≈ -1.68) facilitate passive membrane penetration in arthropod pests, while the solid physical state simplifies formulation development as an emulsifiable concentrate or wettable powder.

Drug Discovery Programs Requiring High Lipophilicity and Neutral Species

The compound's elevated cLogP (+0.8 vs. unsubstituted benzothiazole) and extremely low pKa (-1.68) make it an ideal building block for central nervous system (CNS) drug candidates, where passive diffusion across the blood-brain barrier is critical and charged species are poorly permeable [1]. Its solid state also facilitates accurate dosing in in vivo pharmacokinetic studies.

Chemical Synthesis of Fluorinated Heterocyclic Libraries

As a solid, shelf-stable benzothiazole building block with a reactive C-2 position, 4-(trifluoromethyl)-1,3-benzothiazole is well-suited for high-throughput parallel synthesis of diverse compound libraries. Its predictable reactivity and ease of handling (melting point 42 °C) reduce the risk of cross-contamination and improve reproducibility in automated synthesis platforms compared to liquid analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.